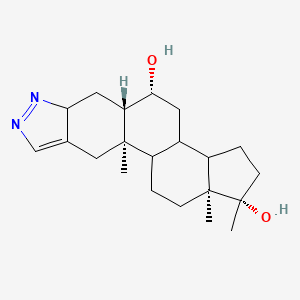
6-|A-Hydroxy Stanozolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-|A-Hydroxy Stanozolol is a derivative of the synthetic anabolic steroid stanozolol Stanozolol itself is derived from dihydrotestosterone and is known for its anabolic and androgenic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-|A-Hydroxy Stanozolol typically involves the hydroxylation of stanozolol. One common method is the use of oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent like acetone or methanol. The reaction is carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-|A-Hydroxy Stanozolol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to stanozolol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: 6-keto stanozolol, 6-carboxy stanozolol.
Reduction: Stanozolol.
Substitution: 6-halostanozolol, 6-alkylstanozolol.
Applications De Recherche Scientifique
6-|A-Hydroxy Stanozolol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic uses, including treatment of muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing drugs and veterinary medicine.
Mécanisme D'action
6-|A-Hydroxy Stanozolol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The hydroxyl group at the 6-position may enhance its binding affinity and selectivity for androgen receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stanozolol: The parent compound, known for its anabolic and androgenic effects.
Oxandrolone: Another anabolic steroid with a similar structure but different functional groups.
Methandienone: A potent anabolic steroid with a different mechanism of action.
Uniqueness
6-|A-Hydroxy Stanozolol is unique due to the presence of the hydroxyl group at the 6-position, which may enhance its chemical stability, binding affinity, and selectivity for androgen receptors. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar steroids.
Propriétés
IUPAC Name |
(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,6-diene-11,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)9-16(19)18(24)8-13-14(19)4-6-20(2)15(13)5-7-21(20,3)25/h11,13-18,24-25H,4-10H2,1-3H3/t13?,14?,15?,16-,17?,18-,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKQORXELDYSO-GCNCBIFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4C3(CC5=CN=NC5C4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C)O)C[C@H]([C@@H]4[C@@]3(CC5=CN=NC5C4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














